3-Hydroxy-2-nitrobenzamide
Description
3-Hydroxy-2-nitrobenzamide (C₇H₆N₂O₄) is a benzamide derivative featuring a hydroxyl group at the 3-position and a nitro group at the 2-position of the benzene ring.
Properties
IUPAC Name |
3-hydroxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)4-2-1-3-5(10)6(4)9(12)13/h1-3,10H,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHZVFQXJBNVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 3-hydroxybenzamide. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.
Another method involves the direct condensation of 3-hydroxy-2-nitrobenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction is typically performed under reflux conditions to ensure complete conversion to the amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, halogenating agents.
Major Products Formed
Reduction: 3-Amino-2-nitrobenzamide.
Oxidation: 3-Oxo-2-nitrobenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Substituent Orientation Effects
2-Hydroxy-3-nitrobenzamide
- Structural Differences : The hydroxyl and nitro groups are swapped, with the hydroxyl at position 2 and nitro at position 3.
- Synthesis : Prepared via nitration of 2-hydroxybenzamide under controlled conditions, yielding a regioselective product .
- Key Properties :
2-Hydroxy-5-nitro-N-phenylbenzamide
Functional Group Variations
5-Chloro-2-hydroxy-N-phenylbenzamide
- Structural Differences : Replaces the nitro group with chlorine at position 5 and includes an N-phenyl group.
N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide
Multi-Substituted Derivatives
2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide
- Structural Differences : Contains nitro groups at positions 3 and 5, along with a methyl group at position 2.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
